N-tert-Butyl-4-nitrobenzo[d]oxazol-2-amine
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H13N3O3 |
|---|---|
Molecular Weight |
235.24 g/mol |
IUPAC Name |
N-tert-butyl-4-nitro-1,3-benzoxazol-2-amine |
InChI |
InChI=1S/C11H13N3O3/c1-11(2,3)13-10-12-9-7(14(15)16)5-4-6-8(9)17-10/h4-6H,1-3H3,(H,12,13) |
InChI Key |
SNCWJSMNDVECME-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)NC1=NC2=C(C=CC=C2O1)[N+](=O)[O-] |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of N Tert Butyl 4 Nitrobenzo D Oxazol 2 Amine
Established Synthetic Pathways for Benzoxazole (B165842) Ring Systems
The construction of the benzoxazole ring is a well-explored area in organic synthesis. Several key strategies have been developed, each with its own advantages and substrate scope. These methods can be broadly categorized into cyclization reactions involving o-aminophenols, oxidative cyclizations, metal-catalyzed processes, and rearrangements.
Cyclization Reactions Utilizing o-Aminophenols
The most traditional and widely employed method for benzoxazole synthesis involves the condensation and subsequent cyclization of an o-aminophenol with a suitable one-carbon synthon. google.comacs.org For the synthesis of N-tert-Butyl-4-nitrobenzo[d]oxazol-2-amine, the key starting material would be 2-amino-3-nitrophenol (B1277897). The tert-butylamino group at the 2-position can be introduced by reacting the o-aminophenol with a variety of reagents, such as cyanogen (B1215507) bromide followed by reaction with tert-butylamine (B42293), or more directly with a reagent like N-tert-butylcyanamide.
A notable advancement in this area is the use of non-hazardous cyanating agents. For instance, the reaction of o-aminophenols with N-cyano-N-phenyl-p-toluenesulfonamide (NCTS), activated by a Lewis acid such as BF₃·Et₂O, provides a versatile route to 2-aminobenzoxazoles. nih.govgoogle.comacs.org This method avoids the use of highly toxic cyanogen bromide. nih.govgoogle.com The proposed mechanism involves the Lewis acid activation of NCTS, facilitating a nucleophilic attack by the amino group of the o-aminophenol. Subsequent intramolecular cyclization by the hydroxyl group leads to the formation of the benzoxazole ring. nih.govgoogle.com
| Starting Material | Reagent | Conditions | Product | Yield | Ref |
| 2-Aminophenol (B121084) | NCTS, BF₃·Et₂O | 1,4-dioxane, reflux | Benzo[d]oxazol-2-amine | Good | nih.govgoogle.com |
| 2-Amino-4-methylphenol | NCTS, BF₃·Et₂O | 1,4-dioxane, reflux | 6-Methylbenzo[d]oxazol-2-amine | Good | nih.govgoogle.com |
| 2-Amino-4-chlorophenol | NCTS, BF₃·Et₂O | 1,4-dioxane, reflux | 6-Chlorobenzo[d]oxazol-2-amine | Good | nih.govgoogle.com |
Oxidative Cyclization Approaches in Benzoxazole Synthesis
Oxidative cyclization offers an alternative pathway to benzoxazoles, often starting from Schiff bases derived from o-aminophenols and aldehydes. The imine intermediate undergoes an intramolecular cyclization, which is then followed by an oxidation step to form the aromatic benzoxazole ring. Various oxidizing agents can be employed for this transformation. For example, a KMnO₄/HOAc system has been used for the one-pot synthesis of 1,3-benzoxazoles from o-aminophenols and aldehydes at room temperature. A facile and environmentally friendly method has also been developed using an iron-catalyzed oxidative cyclization.
Another approach involves the direct oxidative C-H amination of a pre-formed benzoxazole ring. While this method does not construct the ring itself, it is a key transformation for introducing the amino group at the 2-position. For instance, copper-catalyzed C-H bond activation allows for the direct amination of benzoxazoles with primary amines using an oxidant like tert-butyl peroxide (TBP) under air.
Copper-Catalyzed Cyclization in Benzoxazole Formation
Copper catalysis has emerged as a powerful tool in the synthesis of benzoxazoles, enabling milder reaction conditions and broader substrate scope. One such method involves the intramolecular C-O cross-coupling of ortho-haloanilides. synhet.com This approach is complementary to the classical o-aminophenol routes. The reaction is believed to proceed through a Cu(I)/Cu(III) catalytic cycle, with oxidative addition of the copper catalyst to the carbon-halogen bond being a key step. Ligands such as 1,10-phenanthroline (B135089) can accelerate the reaction. synhet.com
Another copper-catalyzed approach is the tandem cyclization of 2-halophenols with amidines, which provides a simple and efficient route to 2-substituted benzoxazoles. nih.gov This method is advantageous as it avoids the use of oxidants and strong acids. nih.gov Furthermore, copper catalysts can facilitate the hydroamination of alkynones with 2-aminophenols, leading to a variety of functionalized benzoxazole derivatives. researchgate.net
| Substrates | Catalyst/Ligand | Conditions | Product Type | Ref |
| ortho-Haloanilides | CuI / 1,10-phenanthroline | Base, Solvent | 2-Substituted Benzoxazoles | synhet.com |
| 2-Halophenols, Amidines | CuCl | Ligand-free | 2-Substituted Benzoxazoles | nih.gov |
| 2-Aminophenols, Alkynones | Copper Catalyst | Solvent | 2-Substituted Benzoxazoles | researchgate.net |
Electrophilic Activation of Tertiary Amides for 2-Substituted Benzoxazoles
A more recent strategy for the synthesis of 2-substituted benzoxazoles involves the electrophilic activation of tertiary amides. organic-chemistry.orgsemanticscholar.org This method utilizes a reagent like triflic anhydride (B1165640) (Tf₂O) in the presence of a base such as 2-fluoropyridine (B1216828) to activate the amide carbonyl group. organic-chemistry.orgsemanticscholar.org The activated amide then reacts with an o-aminophenol in a cascade reaction that includes nucleophilic addition, intramolecular cyclization, and elimination to afford the desired 2-substituted benzoxazole. organic-chemistry.orgsemanticscholar.org This approach is notable for its mild conditions and the ability to introduce a wide variety of substituents at the 2-position, depending on the starting tertiary amide. organic-chemistry.orgsemanticscholar.org
Smiles Rearrangement Strategies for 2-Aminobenzoxazoles
The Smiles rearrangement, an intramolecular nucleophilic aromatic substitution, provides a powerful and often metal-free method for the synthesis of N-substituted 2-aminobenzoxazoles. nih.govgoogle.comacs.org In a typical sequence, a benzoxazole-2-thiol is S-alkylated with a suitable electrophile containing a nucleophilic group (e.g., an amine). The appended nucleophile then attacks the C2 position of the benzoxazole ring, leading to a spirocyclic intermediate. nih.govgoogle.com Subsequent ring-opening and rearomatization yield the N-substituted 2-aminobenzoxazole (B146116). This strategy is particularly useful for introducing a variety of substituents on the exocyclic nitrogen atom. nih.govgoogle.comacs.org
One-Pot Synthetic Protocols for N-Substituted 2-Aminobenzoxazoles
One-pot syntheses are highly desirable for their operational simplicity and efficiency. Several one-pot methods for the preparation of N-substituted 2-aminobenzoxazoles have been developed. One such procedure involves the reaction of an o-aminophenol with an isothiocyanate to form a thiourea (B124793) intermediate in situ. This intermediate is then cyclized using a desulfurization agent, such as triphenylbismuth (B1683265) dichloride, to yield the target 2-aminobenzoxazole.
Another versatile one-pot procedure utilizes 1,1-dichlorodiphenoxymethane, a primary or secondary amine, a base, and an appropriately substituted 2-aminophenol. This method allows for the direct synthesis of a variety of substituted 2-aminobenzoxazoles in good yields. For the specific synthesis of this compound, this would involve the reaction of 2-amino-3-nitrophenol with tert-butylamine and 1,1-dichlorodiphenoxymethane in the presence of a suitable base.
N-tert-Butylation Techniques for Amine Functionalization
The introduction of a tert-butyl group onto an amine is a significant transformation in organic synthesis, often imparting unique steric and electronic properties to the target molecule. The synthesis of this compound relies on the effective N-tert-butylation of a 2-aminobenzoxazole precursor.
Copper-Catalyzed N-tert-Butylation of Aromatic Amines
A significant advancement in the formation of N-tert-butyl aromatic amines involves the use of copper catalysis under mild conditions. Traditional methods often require harsh conditions and result in low to moderate yields. A modern, efficient protocol utilizes tert-butyl 2,2,2-trichloroacetimidate as the tert-butylating agent in the presence of a copper catalyst.
This reaction proceeds effectively at room temperature, offering a substantial improvement over older methods. A variety of copper(I) and copper(II) salts have been screened as catalysts, with copper(II) trifluoromethanesulfonate (B1224126) (Cu(OTf)₂) proving to be particularly effective, capable of producing yields up to 85%. The reaction is typically carried out in a solvent such as nitromethane, where it proceeds cleanly with no significant C-alkylation byproducts observed.
The proposed mechanism suggests an initial coordination of the copper catalyst to the tert-butyl 2,2,2-trichloroacetimidate. This coordination facilitates the release of a tert-butyl cation, which is then captured by the aromatic amine. The electronic nature of the aromatic amine substrate significantly influences the reaction rate. Electron-withdrawing groups on the aniline (B41778) ring tend to enhance reaction rates and yields, whereas electron-donating groups can hinder the process, likely due to unproductive interactions between the electron-rich substrate and the catalyst.
| Catalyst (mol%) | Amine Substrate | Yield (%) | Conditions |
|---|---|---|---|
| Cu(OTf)₂ (5) | 4-Nitroaniline | 85 | MeNO₂, rt, 2h |
| Cu(OTf)₂ (5) | 4-Chloroaniline | 75 | MeNO₂, rt, 2h |
| Cu(OTf)₂ (5) | Aniline | 60 | MeNO₂, rt, 2h |
| Cu(OTf)₂ (5) | 4-Methoxyaniline | 45 | MeNO₂, rt, 2h |
This table presents representative yields for the copper-catalyzed N-tert-butylation of various aromatic amines using tert-butyl 2,2,2-trichloroacetimidate.
Another copper-catalyzed method involves the cross-coupling of anilines with alkylborane reagents. This approach, which uses copper(II) acetate (B1210297) (Cu(OAc)₂) as the catalyst and di-tert-butyl peroxide as an oxidant, provides good to excellent yields of N-alkylated anilines and avoids the overalkylation issues common to other methods.
Selective Introduction of the tert-Butyl Group into Amine Functionality
Beyond copper catalysis, several other methodologies exist for the selective introduction of a tert-butyl group onto an amine. A widely used laboratory and industrial method is the reaction of an amine with isobutene in the presence of an acid catalyst. Zeolitic catalysts are particularly effective for the vapor-phase amination of isobutene with ammonia (B1221849) to produce tert-butylamine with high selectivity (>99%). While this method is typically used for the synthesis of the primary amine, similar principles can be applied to the alkylation of existing amino groups.
For more complex molecules where harsh acidic conditions are not viable, the tert-butyloxycarbonyl (Boc) group serves as a common protecting group for amines, which can be introduced under milder conditions. The reaction of an amine with di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) is a highly efficient method for N-tert-butyloxycarbonylation. This reaction can be performed under catalyst-free conditions or with the aid of mild catalysts. Although this introduces a carbamate (B1207046) rather than a bare tert-butyl group, it is a key strategy in multi-step syntheses.
Regioselective Introduction of the Nitro Group at the 4-Position of the Benzoxazole Nucleus
The synthesis of the target compound requires the specific placement of a nitro (–NO₂) group at the C4 position of the benzoxazole ring. Achieving this regioselectivity via direct electrophilic nitration of an N-tert-butyl-benzo[d]oxazol-2-amine precursor presents a significant challenge due to the inherent directing effects of the substituents.
In electrophilic aromatic substitution, the existing substituents on the ring dictate the position of the incoming electrophile. The 2-(N-tert-butylamino) group is a powerful ortho-, para-directing and activating group due to the resonance donation of the nitrogen lone pair into the aromatic system. Similarly, the oxygen atom of the oxazole (B20620) ring is also an ortho-, para-director. For the benzoxazole scaffold, these effects would direct incoming electrophiles, such as the nitronium ion (NO₂⁺), primarily to the C5 and C7 positions. Nitration of the parent benzoxazole molecule typically yields a mixture of 5- and 6-nitro derivatives, with substitution at the 4- or 7-position occurring only when the 5 and 6 positions are blocked. researchgate.net
| Substituent Group | Type | Directing Effect on Benzene (B151609) Ring | Predicted Directing Effect on Benzoxazole Ring |
|---|---|---|---|
| -NHR (Amine) | Activating | Ortho, Para | C5, C7 |
| -O- (Oxazole Oxygen) | Activating | Ortho, Para | C5, C7 |
| -NO₂ (Nitro) | Deactivating | Meta | N/A (Incoming Group) |
This table summarizes the directing effects of key functional groups relevant to the electrophilic nitration of the benzoxazole core.
Given these directing effects, a more plausible and regioselective synthetic strategy involves starting with a precursor that already contains the nitro group in the desired position. The synthesis would likely commence with a 2-aminophenol derivative that is substituted with a nitro group at the position that will become C4 of the final benzoxazole. A common route would therefore be:
Nitration of a suitable phenol (B47542) derivative to introduce the nitro group ortho to the hydroxyl group (e.g., synthesis of 2-amino-3-nitrophenol).
Cyclization of this 2-amino-3-nitrophenol with a cyanating agent (such as cyanogen bromide, though less toxic alternatives are preferred) or another suitable one-carbon synthon to form the 4-nitrobenzo[d]oxazol-2-amine core.
N-tert-butylation of the resulting 2-amino group using one of the methods described in section 2.2 to yield the final product, this compound.
This stepwise approach avoids the regioselectivity problems of direct nitration and provides unambiguous control over the final substitution pattern.
Derivatization and Functionalization of the this compound Scaffold
The this compound scaffold possesses several reactive sites that allow for further chemical transformations, enabling the synthesis of a library of related compounds. The most prominent functional group for derivatization is the nitro group at the C4 position.
A primary and highly useful transformation is the reduction of the nitro group to an amine. This reaction is a cornerstone of aromatic chemistry and can be achieved using a variety of reagents. Common methods include:
Catalytic hydrogenation using catalysts such as Palladium on carbon (Pd/C), Platinum(IV) oxide (PtO₂), or Raney Nickel under a hydrogen atmosphere.
Chemical reduction using metals in acidic media, such as tin (Sn) or iron (Fe) in hydrochloric acid (HCl).
Transfer hydrogenation using reagents like hydrazine (B178648) hydrate (B1144303) in the presence of a catalyst.
The successful reduction would yield 4-amino-N-tert-butylbenzo[d]oxazol-2-amine . This new primary aromatic amine at the C4 position is a versatile handle for a wide array of subsequent reactions. For instance, it can undergo:
Acylation with acid chlorides or anhydrides to form amides.
Sulfonylation to produce sulfonamides.
Diazotization with nitrous acid to form a diazonium salt, which can then be subjected to Sandmeyer-type reactions to introduce a variety of substituents (e.g., -Cl, -Br, -CN, -OH).
Furthermore, the electron-withdrawing nature of the nitro group activates the benzene portion of the benzoxazole ring towards nucleophilic aromatic substitution (SNAr) , although this is less common than reactions involving the nitro group itself. Strong nucleophiles could potentially displace a suitable leaving group at an ortho or para position, though in this specific molecule, no such leaving group is present. However, this reactivity principle is important for the functionalization of related nitroaromatic scaffolds.
Advanced Spectroscopic Characterization and Structural Elucidation of N Tert Butyl 4 Nitrobenzo D Oxazol 2 Amine
Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Assignment
One-Dimensional (1D) NMR Analysis (¹H, ¹³C)
¹H NMR: One would expect to observe distinct signals corresponding to the tert-butyl protons (a singlet integrating to 9H), and separate signals for the aromatic protons on the benzoxazole (B165842) ring. The chemical shifts and coupling constants of the aromatic protons would be crucial for determining their precise positions (H-5, H-6, H-7) on the nitro-substituted ring.
¹³C NMR: The spectrum would show signals for the quaternary carbons of the tert-butyl group, the carbons of the benzoxazole core (including the C-2 amine-bearing carbon and the carbons of the fused benzene (B151609) ring), and the carbons of the nitro-substituted ring. The chemical shifts would reflect the electron-withdrawing effects of the nitro group and the heteroatoms in the oxazole (B20620) ring.
Two-Dimensional (2D) NMR Experiments (e.g., HSQC, HMBC, COSY, NOESY)
HSQC (Heteronuclear Single Quantum Coherence): This experiment would correlate each proton signal with its directly attached carbon, confirming the assignments made from 1D NMR.
HMBC (Heteronuclear Multiple Bond Correlation): This would reveal long-range (2-3 bond) correlations between protons and carbons, which is essential for establishing the connectivity of the entire molecule. For instance, correlations from the tert-butyl protons to the C-2 carbon would confirm the N-substitution.
COSY (Correlation Spectroscopy): This experiment would show correlations between adjacent protons, helping to assign the positions of the protons on the aromatic ring.
NOESY (Nuclear Overhauser Effect Spectroscopy): This would show through-space correlations, providing information about the spatial proximity of different protons, which can help to confirm the three-dimensional structure.
High-Resolution Mass Spectrometry (HRMS/ESI-MS) for Molecular Formula Determination
HRMS analysis would provide the high-precision mass-to-charge ratio (m/z) of the molecular ion. This experimental mass would be compared to the calculated exact mass of the proposed molecular formula, C₁₁H₁₃N₃O₃ (Calculated Exact Mass: 235.0957), to either confirm or refute it.
Infrared (IR) Spectroscopy for Characteristic Functional Group Identification
The IR spectrum would be expected to show characteristic absorption bands for:
N-H stretch: A sharp to medium band for the secondary amine around 3350-3310 cm⁻¹.
C-H stretch: Bands for the aliphatic tert-butyl group just below 3000 cm⁻¹ and for the aromatic C-H bonds above 3000 cm⁻¹.
NO₂ stretch: Strong asymmetric and symmetric stretching bands, typically around 1550-1500 cm⁻¹ and 1350-1300 cm⁻¹, respectively.
C=N and C=C stretch: Bands in the 1650-1450 cm⁻¹ region corresponding to the aromatic ring and the oxazole system.
C-N stretch: A band in the 1335-1250 cm⁻¹ region.
Computational Chemistry and Theoretical Investigations of N Tert Butyl 4 Nitrobenzo D Oxazol 2 Amine
Quantum Chemical Calculations for Electronic Structure and Molecular Conformation
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in determining the electronic structure and stable conformations of N-tert-Butyl-4-nitrobenzo[d]oxazol-2-amine. These calculations provide optimized molecular geometries, bond lengths, and angles.
Table 1: Hypothetical Geometric Parameters of this compound Calculated via DFT
| Parameter | Description | Calculated Value |
| Dihedral Angle (C-N-C-C) | Torsion angle defining the orientation of the tert-butyl group relative to the amine linker. | 165° |
| Dihedral Angle (O-N-C-C) | Torsion angle defining the orientation of the nitro group relative to the benzene (B151609) ring. | 15° |
| Bond Length (N-H) | Length of the amine hydrogen bond. | 1.02 Å |
| Planarity of Benzoxazole (B165842) Ring | Maximum atomic deviation from the mean plane of the ring system. | 0.03 Å |
Note: The data in this table is illustrative and represents typical outputs from quantum chemical calculations.
Molecular Docking Simulations to Predict Ligand-Target Interactions (in vitro models)
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target molecule, typically a protein or nucleic acid. For this compound, docking simulations can identify potential biological targets and elucidate the specific interactions that stabilize the ligand-receptor complex.
The process involves preparing a 3D structure of the compound and placing it into the binding site of a target protein. The simulation then explores various binding poses and scores them based on binding affinity, usually expressed in kcal/mol. nih.gov Research on similar benzoxazole, benzothiazole (B30560), and other heterocyclic derivatives has shown successful docking into the active sites of various enzymes, such as the Human Epidermal growth factor receptor (HER), Mycobacterium tuberculosis FtsZ, and cyclooxygenase-2 (COX-2). nih.govnih.govnih.gov
Key interactions identified in these simulations often include hydrogen bonds between the ligand's amine or nitro groups and amino acid residues in the target's active site, as well as hydrophobic interactions involving the benzoxazole ring and the tert-butyl group. nih.gov
Table 2: Illustrative Molecular Docking Results for this compound with Potential Protein Targets
| Protein Target | PDB ID | Binding Affinity (kcal/mol) | Key Interacting Residues | Interaction Type |
| Protein Kinase A | 1ATP | -8.5 | Lys72, Glu91 | Hydrogen Bond |
| Cyclooxygenase-2 (COX-2) | 5KIR | -7.9 | Arg120, Tyr355 | Hydrogen Bond, Hydrophobic |
| Tubulin | 1SA0 | -7.2 | Asn258, Thr223 | Hydrophobic |
Note: The data in this table is hypothetical, generated to exemplify the results of molecular docking simulations.
Molecular Dynamics Simulations for Conformational Sampling and Binding Site Dynamics
Following molecular docking, molecular dynamics (MD) simulations are often performed to study the dynamic behavior of the ligand-target complex over time. An MD simulation provides a detailed view of the conformational changes in both the ligand and the protein, the stability of their interactions, and the influence of the surrounding solvent. pensoft.net
For the this compound-protein complex, an MD simulation would track atomic movements over nanoseconds. Key metrics such as the root-mean-square deviation (RMSD) of the ligand and protein backbone are calculated to assess the stability of the binding pose. nih.gov Root-mean-square fluctuation (RMSF) analysis can highlight flexible regions of the protein upon ligand binding. These simulations confirm whether the initial binding pose predicted by docking is maintained and can reveal alternative binding modes or conformational adjustments within the binding site. nih.govrsc.org
Mechanistic Insights into Chemical Reactions via Computational Modeling
Computational modeling is instrumental in elucidating the mechanisms of chemical reactions. For this compound, this could involve studying its synthesis or its metabolic pathways. Theoretical calculations can map out the entire reaction pathway, identifying transition states and intermediates.
A plausible synthetic route for related benzoxazoles involves the N-deprotonation of an anilide precursor followed by an intramolecular O-SNAr cyclization. nih.gov Computational modeling of this process for the synthesis of this compound would involve calculating the energy barriers (activation energies) for each step. This provides insight into the reaction kinetics and helps optimize experimental conditions. Such studies can confirm the most likely reaction pathway by comparing the calculated energies of different potential mechanisms. mdpi.com
Table 3: Hypothetical Calculated Activation Energies for a Proposed Synthetic Step
| Reaction Step | Description | Computational Method | Calculated Activation Energy (kcal/mol) |
| Deprotonation | Removal of the amide proton from the precursor. | DFT (B3LYP/6-31G) | 12.5 |
| Cyclization | Intramolecular nucleophilic attack of the oxygen anion. | DFT (B3LYP/6-31G) | 20.1 |
| Fluoride Elimination | Loss of the leaving group to form the aromatic ring. | DFT (B3LYP/6-31G*) | 5.3 |
Note: This table presents hypothetical data to illustrate the application of computational modeling in studying reaction mechanisms.
In Silico Approaches for Predictive Structure-Activity Relationship Analysis
In silico Structure-Activity Relationship (SAR) studies aim to correlate the chemical structure of a series of compounds with their biological activity. nih.gov For this compound, a predictive SAR model could be developed by computationally generating a library of derivatives with modifications at various positions (e.g., on the benzene ring or by replacing the tert-butyl group).
Techniques like Quantitative Structure-Activity Relationship (QSAR) use calculated molecular descriptors (e.g., electronic, steric, and hydrophobic properties) to build a mathematical model that predicts the activity of new, unsynthesized compounds. researchgate.net For example, a 3D-QSAR model can generate contour maps that visualize regions where steric bulk or specific electronic properties are favorable or unfavorable for activity, guiding the design of more potent analogues. nih.gov Such approaches have been widely applied to various heterocyclic scaffolds to optimize their therapeutic potential. nih.govmdpi.com
Table 4: Example of Molecular Descriptors for a Hypothetical QSAR Study of this compound Analogs
| Compound ID | Modification | LogP (Hydrophobicity) | Molecular Weight | Dipole Moment (Debye) | Predicted Activity (IC50, µM) |
| Parent | None | 3.2 | 235.24 | 5.1 | 2.5 |
| Analog 1 | 4-NO2 -> 4-CN | 2.8 | 226.25 | 4.8 | 3.1 |
| Analog 2 | 4-NO2 -> 4-Cl | 3.5 | 224.68 | 3.9 | 1.8 |
| Analog 3 | tert-Butyl -> Isopropyl | 2.7 | 221.21 | 5.2 | 4.5 |
Note: The data presented is for illustrative purposes to demonstrate the components of a QSAR analysis.
Structure Activity Relationship Sar Studies of N Tert Butyl 4 Nitrobenzo D Oxazol 2 Amine and Its Analogues
Impact of the N-tert-Butyl Group on Biological Activity and Target Affinity (in vitro)
The substituent at the 2-amino position of the benzoxazole (B165842) ring plays a pivotal role in modulating biological activity. The N-tert-butyl group is a bulky, lipophilic moiety that can significantly influence a compound's interaction with its biological target. Its primary contributions to activity and target affinity are generally attributed to steric and hydrophobic interactions.
The large size of the tert-butyl group can serve as a "hydrophobic anchor," fitting into a specific hydrophobic pocket within the target protein's binding site. This interaction can increase the compound's residence time at the target, leading to enhanced potency. Furthermore, the steric hindrance provided by the tert-butyl group can confer selectivity by preventing the molecule from binding to off-targets that have smaller binding pockets. In SAR studies, replacing the tert-butyl group with smaller alkyl groups (e.g., methyl, ethyl) or a simple amino group (-NH2) often leads to a significant decrease in potency, highlighting the importance of this bulky substituent for optimal target engagement.
Table 1: Illustrative Impact of N-Substituents on Target Affinity (in vitro) Note: The following data is representative and intended to illustrate SAR principles, as specific comparative IC50 values for N-tert-Butyl-4-nitrobenzo[d]oxazol-2-amine analogues are not publicly available.
| Compound ID | N-Substituent (R) | Target Affinity (IC50, nM) | Rationale for Activity Change |
| Analogue 1 | -H | 5,000 | Lack of hydrophobic interaction; potential for unfavorable polar contacts. |
| Analogue 2 | -CH₃ (Methyl) | 1,200 | Small hydrophobic group; may not fully occupy the binding pocket. |
| Analogue 3 | -CH(CH₃)₂ (Isopropyl) | 350 | Increased steric bulk and hydrophobicity improve binding. |
| Lead Compound | -C(CH₃)₃ (tert-Butyl) | 50 | Optimal size and hydrophobicity for fitting into the target's binding pocket. |
| Analogue 4 | -C₆H₅ (Phenyl) | 200 | Bulky but conformationally flexible; may introduce different binding modes. |
Influence of the Nitro Group at the 4-Position on Compound Potency and Selectivity (in vitro)
Structure-activity relationship studies indicate that the presence of a potent electron-withdrawing group on the benzene (B151609) ring is often crucial for activity. researchgate.net The 4-position appears to be optimal for many benzoxazole series, suggesting that this specific location may be involved in a key hydrogen bond or electronic interaction with the target protein. Replacing the 4-nitro group with other electron-withdrawing groups like cyano (-CN) or chloro (-Cl) can help to probe the nature of this interaction. Often, the nitro group's ability to act as a hydrogen bond acceptor is a key determinant of its superior potency compared to other groups. Moving the nitro group to other positions (e.g., 5, 6, or 7) typically results in a substantial loss of activity, underscoring the precise structural requirements for target recognition.
Table 2: Illustrative Influence of 4-Position Substituents on Potency (in vitro) Note: The following data is representative and intended to illustrate SAR principles.
| Compound ID | 4-Position Substituent (X) | Potency (IC50, nM) | Rationale for Activity Change |
| Analogue 5 | -H | >10,000 | Loss of critical electronic and/or hydrogen bonding interaction. |
| Analogue 6 | -Cl (Chloro) | 800 | Electron-withdrawing, but lacks the specific H-bonding capacity of the nitro group. |
| Analogue 7 | -CN (Cyano) | 550 | Strong electron-withdrawing group, but with different geometry and H-bonding properties. |
| Lead Compound | -NO₂ (Nitro) | 50 | Optimal electronic properties and potential as a hydrogen bond acceptor. |
| Analogue 8 (Isomer) | 5-NO₂ | 2,500 | Suboptimal positioning of the electron-withdrawing group for target interaction. |
Elucidation of the Benzoxazole Core's Contribution to Pharmacological Profiles (in vitro)
The benzoxazole ring system is considered a "privileged scaffold" in medicinal chemistry, meaning it is a structural motif that is capable of binding to a variety of biological targets with high affinity. nih.gov Its contribution to the pharmacological profile is multifaceted, involving its rigid, planar structure, which helps to properly orient the key substituents (the N-tert-butyl and 4-nitro groups) for optimal interaction with the target.
Table 3: Illustrative Comparison of Benzofused Heterocyclic Cores (in vitro) Note: The following data is based on general findings from bioisosteric replacement studies and is for illustrative purposes.
| Compound ID | Heterocyclic Core | Relative Potency | Key Differences |
| Lead Scaffold | Benzoxazole | 100% | Oxygen atom may act as a crucial hydrogen bond acceptor. |
| Bioisostere 1 | Benzothiazole (B30560) | 45% | Sulfur is larger and less electronegative than oxygen, altering binding geometry and electronics. researchgate.net |
| Bioisostere 2 | Benzimidazole | 60% | NH group acts as a hydrogen bond donor, which may be less favorable than an acceptor at this position. nih.gov |
Systematic Modifications and Substituent Effects on the Benzoxazole Ring System
Beyond the critical substituents at the 2- and 4-positions, modifications at other positions of the benzoxazole ring (5, 6, and 7) have been systematically explored to fine-tune the pharmacological profile. The introduction of small substituents can influence the molecule's lipophilicity, solubility, metabolic stability, and potential for additional interactions with the target.
Studies have shown that introducing small, neutral, or electron-withdrawing groups at the 5- or 6-positions can be tolerated and sometimes beneficial. nih.gov For example, the addition of a methyl or a halogen (e.g., fluorine or chlorine) can enhance lipophilicity, potentially improving cell permeability. However, larger substituents are often detrimental, likely due to steric clashes with the target protein. The electronic nature of these substituents can also modulate the reactivity of the entire ring system, which can impact metabolic stability. The goal of these systematic modifications is to identify positions where substitutions can be made to improve drug-like properties without compromising the primary binding interactions governed by the N-tert-butyl and 4-nitro groups.
Table 4: Illustrative Effects of Substituents on the Benzoxazole Ring (in vitro) Note: The following data is representative and intended to illustrate SAR principles.
| Compound ID | Modification | Potency (IC50, nM) | Rationale for Change |
| Lead Compound | Unsubstituted (Positions 5, 6, 7) | 50 | Baseline activity. |
| Analogue 9 | 5-Chloro | 75 | May slightly alter electronic profile or introduce minor steric hindrance. |
| Analogue 10 | 6-Methyl | 60 | Small lipophilic group, potentially enhancing hydrophobic interactions or improving metabolic stability. |
| Analogue 11 | 7-Fluoro | 90 | Can alter pKa and local electronic environment, potentially impacting binding. |
| Analogue 12 | 6-Methoxy | 300 | Larger group may cause steric clash; electronic donation may be unfavorable. |
Multiparametric Optimization in Hit-to-Lead and Lead Optimization Phases
The journey from an initial "hit" compound, like an analogue of this compound, to a clinical candidate involves a multiparametric optimization process. This process goes beyond simply maximizing potency and involves concurrently refining several properties to achieve a balanced profile suitable for further development. This is a key part of the hit-to-lead and lead optimization phases of drug discovery. researchgate.net
Key parameters that are typically optimized include:
Potency: Maintaining or improving affinity for the desired biological target.
Selectivity: Minimizing activity against off-targets to reduce the potential for side effects. This is often achieved by exploiting subtle differences in the binding sites of related proteins.
ADME Properties:
Absorption: Optimizing physicochemical properties like solubility and permeability to ensure the compound can be absorbed.
Distribution: Modifying the compound to control its distribution throughout the body and ensure it reaches the target tissue.
Metabolism: Identifying and blocking sites of metabolic instability to increase the compound's half-life. For benzoxazoles, this might involve substituting positions prone to oxidation.
Excretion: Ensuring the compound and its metabolites can be cleared from the body efficiently.
Physicochemical Properties: Fine-tuning properties like lipophilicity (logP) and polar surface area (PSA) to achieve a balance between permeability and solubility.
For a benzoxazole series, this could involve, for example, replacing the nitro group with a bioisostere that retains the necessary electronic properties but is less susceptible to metabolic reduction, or adding a small polar group at an appropriate position on the ring to improve solubility without disrupting target binding.
Table 5: Conceptual Framework for Multiparametric Optimization of a Benzoxazole Lead
| Parameter | Initial Hit Profile | Optimization Goal | Example Strategy |
| Potency (IC50) | 50 nM | < 10 nM | Fine-tune substituents for optimal binding interactions. |
| Selectivity (vs. Off-Target) | 10-fold | > 100-fold | Introduce steric bulk to prevent binding to smaller off-target pockets. |
| Solubility | Low | > 50 µM | Add a small polar group (e.g., hydroxyl) at a non-critical position (e.g., position 6). |
| Metabolic Stability (Microsomes) | Moderate (t½ = 30 min) | High (t½ > 120 min) | Replace a metabolically labile group (e.g., methoxy) with a more stable one (e.g., fluoro). |
| Cell Permeability | High | High | Maintain optimal lipophilicity (logP between 2-3). |
Medicinal Chemistry and Drug Discovery Perspectives for N Tert Butyl 4 Nitrobenzo D Oxazol 2 Amine Derivatives
Lead Optimization Strategies Based on Structural Refinements
Lead optimization is a critical phase in drug discovery that involves iteratively modifying a biologically active compound to improve its therapeutic properties. For derivatives of N-tert-Butyl-4-nitrobenzo[d]oxazol-2-amine, lead optimization would focus on systematic structural refinements to enhance potency, selectivity, and pharmacokinetic profiles. Structure-Activity Relationship (SAR) studies are fundamental to this process, providing insights into how specific structural features influence biological activity. nih.gov
Key areas for structural modification on the this compound scaffold include:
The N-tert-Butyl Group: This bulky, hydrophobic group can play a significant role in binding to target proteins, potentially fitting into allosteric hydrophobic pockets. nih.gov Modifications could involve replacing it with other aliphatic groups (e.g., cyclopentyl), smaller alkyl groups, or aromatic rings to probe the size and nature of the binding site. nih.gov
The Nitro Group: The position and electronic nature of the nitro group on the benzene (B151609) ring are crucial. Strategies would involve moving the nitro group to other positions (5, 6, or 7) or replacing it with other electron-withdrawing or electron-donating groups to modulate the electronic properties of the benzoxazole (B165842) ring system and influence target interactions. researchgate.net
The Benzoxazole Core: Substitutions on the remaining positions of the benzene ring could be explored to improve properties like solubility or metabolic stability.
In silico techniques such as three-dimensional quantitative structure-activity relationship (3D-QSAR) studies, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), can be employed. nih.gov These methods generate contour maps that visualize the relationship between molecular fields (steric, electrostatic) and biological activity, guiding the design of new analogs with improved potency. nih.gov
| Compound | Modification from Parent Scaffold | IC₅₀ (μM) vs. HepG2 Cell Line | IC₅₀ (μM) vs. MCF-7 Cell Line |
|---|---|---|---|
| 12d | Features N-tert-butyl moiety | 23.61 | 44.09 |
| 12f | Features N-tert-butyl moiety | 36.96 | 22.54 |
| 12i | Features aromatic moiety | 27.30 | 27.99 |
| 12l | Features aromatic moiety | 10.50 | 15.21 |
Exploration of this compound as a Novel Molecular Scaffold for Therapeutic Applications
The benzoxazole scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to bind to a variety of biological targets, leading to a broad spectrum of pharmacological activities. nih.govrsc.org These activities include anticancer, antimicrobial (antibacterial and antifungal), anthelmintic, and anti-inflammatory effects. nih.govresearchgate.net The this compound structure serves as a foundation for developing novel therapeutic agents by leveraging these inherent properties.
The specific substitutions on this scaffold can be tailored for different therapeutic applications:
Anticancer Agents: Benzoxazole derivatives have been successfully designed as inhibitors of key targets in oncology, such as Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a critical protein in tumor angiogenesis. nih.govresearchgate.net The this compound scaffold could be optimized to create potent and selective VEGFR-2 inhibitors. nih.gov
Antimicrobial Agents: The benzoxazole core is present in compounds showing significant activity against various bacterial and fungal strains, including multi-drug resistant pathogens. nih.gov
Anthelmintic Agents: Recent discoveries have highlighted N-alkylated benzo[d]oxazol-2-amines as potent anthelmintic agents, with activity against nematodes like Trichinella spiralis. researchgate.netelsevierpure.com This suggests a direct potential therapeutic avenue for derivatives of the title compound.
The presence of the nitro group is particularly noteworthy. While often associated with potential toxicity, the nitro group is also a key pharmacophore in numerous approved drugs and can be strategically incorporated to enhance bioactivity, including antimicrobial and anticancer properties. cambridgemedchemconsulting.commdpi.com
Scaffold Hopping and Bioisosteric Replacement Strategies within Benzoxazole Chemistry
Scaffold hopping and bioisosteric replacement are powerful strategies in medicinal chemistry to generate novel compounds with improved properties or to circumvent existing patents. nih.govdrughunter.com
Scaffold Hopping involves replacing the central molecular core (the benzoxazole ring) with a structurally different but functionally similar scaffold. For instance, the benzoxazole core could be replaced with other heterocyclic systems like benzimidazole, benzothiazole (B30560), or quinoline (B57606) to explore new chemical space and identify compounds with different selectivity profiles or improved pharmacokinetic properties. nih.govacs.orgnih.gov
Bioisosteric Replacement focuses on substituting specific functional groups with other groups that have similar physical or chemical properties, with the goal of maintaining or improving biological activity while optimizing other characteristics. nih.gov For this compound, key targets for bioisosteric replacement are the nitro and tert-butyl groups.
Nitro Group Bioisosteres: Aromatic nitro groups can sometimes be metabolic liabilities, leading to the formation of reactive and potentially toxic metabolites. cambridgemedchemconsulting.com Replacing the nitro group with a suitable bioisostere can mitigate this risk. cambridgemedchemconsulting.com This strategy aims to retain the desired electronic and steric properties necessary for biological activity. cambridgemedchemconsulting.comcambridgemedchemconsulting.com
tert-Butyl Group Bioisosteres: The tert-butyl group can be replaced to fine-tune lipophilicity, metabolic stability, and binding interactions.
| Original Group | Potential Bioisostere | Rationale for Replacement |
|---|---|---|
| Nitro (-NO₂) | Cyano (-CN) | Mimics electron-withdrawing properties, reduces reduction potential. |
| Trifluoromethyl (-CF₃) | Strongly electron-withdrawing, metabolically stable. | |
| Sulfonamide (-SO₂NH₂) | Maintains hydrogen bonding potential and electronic character. | |
| N-oxide | Can mimic electronic properties. |
Application of Fragment-Based Drug Design in Benzoxazole Derivatization
Fragment-Based Drug Design (FBDD) is an efficient method for lead discovery that starts with identifying small, low-molecular-weight compounds (fragments) that bind weakly to a biological target. youtube.com These fragments are then optimized and grown into more potent lead compounds. youtube.com
The benzoxazole scaffold is well-suited for FBDD. A fragment library could be screened to identify compounds containing the benzoxazole core or a precursor like 2-aminophenol (B121084) that bind to a target of interest. The process would typically follow these steps:
Fragment Screening: A library of small chemical fragments is screened against a protein target using biophysical techniques like Surface Plasmon Resonance (SPR), MicroScale Thermophoresis (MST), or Saturation-Transfer Difference NMR (STD-NMR) to identify binders. youtube.com
Hit Characterization: The binding mode of the fragment hits is determined, often through X-ray crystallography, to provide a structural blueprint for optimization.
Fragment Evolution: The initial fragment hit is then elaborated. For instance, if a simple 4-nitro-benzoxazole fragment was identified, medicinal chemists could use a "fragment growing" strategy. This involves adding chemical moieties, such as the N-tert-butyl-amine group, to occupy adjacent pockets in the protein's binding site, thereby increasing affinity and potency. youtube.com This iterative process, guided by structural biology, allows for the rational design of highly optimized leads. youtube.com
High-Throughput Screening and Virtual Screening for Novel Hit Identification (in vitro)
The discovery of initial "hits"—compounds with promising biological activity—is the first step in a drug discovery cascade. High-throughput screening (HTS) and virtual screening (VS) are two primary methodologies used to identify such hits from large compound collections.
High-Throughput Screening (HTS) involves the automated testing of extensive libraries of chemical compounds against a specific biological target or in a phenotypic assay. nih.gov A library of diverse benzoxazole derivatives, including this compound analogs, could be screened to identify compounds that inhibit a particular enzyme or cellular process. researchgate.net The data from HTS campaigns can provide initial SAR and identify promising scaffolds for further optimization. nih.gov
Virtual Screening (VS) uses computational methods to screen vast, digitally-encoded libraries of molecules to identify those that are most likely to bind to a drug target. pensoft.net This in silico approach is faster and more cost-effective than HTS for initial exploration. For the this compound scaffold, structure-based virtual screening could be performed if the 3D structure of the target protein is known. mdpi.com Ligand-based methods could also be used, searching for molecules with similar shapes and electronic features to the known active benzoxazole. nih.gov
| Step | Description | Objective |
|---|---|---|
| 1. Library Preparation | A virtual library of thousands or millions of compounds, including benzoxazole derivatives, is compiled. | Create a diverse chemical space for screening. |
| 2. Target Preparation | The 3D structure of the biological target (e.g., an enzyme active site) is prepared for docking. | Define the binding pocket for ligand docking. |
| 3. Molecular Docking | Each compound in the library is computationally "docked" into the target's binding site to predict its binding orientation and affinity. pensoft.net | Score and rank compounds based on predicted binding energy. mdpi.com |
| 4. Hit Selection | Top-scoring compounds are selected based on their predicted binding affinity and interactions with key residues in the active site. | Prioritize a smaller, manageable number of compounds for experimental testing. |
| 5. In Vitro Validation | The selected virtual hits are purchased or synthesized and tested in biological assays to confirm activity. | Validate the computational predictions and identify true active compounds. |
Future Research Directions and Unexplored Avenues
Development of Next-Generation Synthetic Methodologies for Complex Benzoxazole (B165842) Analogues
The initial and most critical step would be the development and optimization of a synthetic route to N-tert-Butyl-4-nitrobenzo[d]oxazol-2-amine. While general methods for the synthesis of 2-aminobenzoxazoles are known, the specific combination of a nitro group on the benzene (B151609) ring and a tert-butyl group on the exocyclic nitrogen may present unique challenges. Future research would need to focus on:
Novel Cyclization Strategies: Exploring new catalytic systems or reaction conditions to efficiently construct the 4-nitrobenzoxazole core.
Late-Stage Functionalization: Investigating methods for the introduction of the tert-butylamino group onto a pre-formed 4-nitrobenzoxazole scaffold, which could provide a more convergent and flexible synthetic approach.
Green Chemistry Approaches: Developing environmentally benign synthetic methods that minimize waste and use less hazardous reagents.
Deeper Mechanistic Elucidation of Biological Activities at the Molecular Level (in vitro)
Once synthesized, the compound would need to be subjected to a battery of in vitro biological assays to identify any potential therapeutic value. The nitro and tert-butyl groups could confer a range of activities. Research in this area would involve:
Broad-Spectrum Screening: Testing the compound against a diverse panel of biological targets, including various cancer cell lines, bacterial and fungal strains, and key enzymes involved in disease pathways.
Mechanism of Action Studies: If any significant biological activity is identified, subsequent studies would be required to determine its mechanism of action at the molecular level. This could involve techniques such as enzyme inhibition assays, gene expression profiling, and cellular imaging.
Advanced Computational Modeling for Enhanced Predictive Capabilities in SAR and Mechanistic Studies
In parallel with synthetic and biological studies, computational modeling could provide valuable insights and guide further research. This would entail:
Molecular Docking: Predicting the binding affinity of this compound to various protein targets to prioritize experimental screening.
Quantitative Structure-Activity Relationship (QSAR) Studies: If a series of related analogues were to be synthesized, QSAR modeling could help to identify the key structural features responsible for their biological activity.
ADMET Prediction: In silico prediction of the absorption, distribution, metabolism, excretion, and toxicity properties of the compound to assess its drug-likeness.
Expanding the Spectrum of Biological Targets and Therapeutic Areas (in vitro)
Based on initial screening results and computational predictions, the scope of biological evaluation could be expanded to more specific and novel targets. Benzoxazole derivatives have shown promise in a variety of therapeutic areas, and this compound could be investigated for:
Antiproliferative Activity: Given that many nitro-containing compounds and benzoxazoles exhibit anticancer properties, this would be a primary area of investigation. nih.gov
Antimicrobial Activity: The benzoxazole core is present in some antimicrobial agents, making this a plausible therapeutic avenue to explore. xjtlu.edu.cn
Enzyme Inhibition: Targeting specific enzymes, such as kinases or proteases, that are implicated in disease.
Design and Synthesis of this compound-Based Chemical Probes for Cellular Studies
Should this compound demonstrate a specific and potent biological activity, the development of chemical probes would be a logical next step. This would involve:
Affinity and Photoaffinity Probes: Synthesizing derivatives with tags (e.g., biotin, fluorescent dyes, or photoreactive groups) to facilitate the identification of its cellular targets.
Target Identification and Validation: Using these probes in proteomics and other cellular biology techniques to confirm the molecular target and further elucidate the mechanism of action.
Q & A
Q. What are the recommended safety precautions when handling N-tert-Butyl-4-nitrobenzo[d]oxazol-2-amine in laboratory settings?
Methodological Answer:
- Hazard Classification : The compound is classified under acute toxicity categories (oral, dermal, and inhalation; Category 4) per EU-GHS/CLP regulations. Use personal protective equipment (PPE), including gloves, lab coats, and eye protection .
- Handling : Work in a fume hood to minimize inhalation risks. Avoid skin contact due to potential dermal toxicity .
- Toxicity Data : Acute and chronic toxicity data are incomplete; assume high risk and prioritize containment strategies. Dispose of waste via certified chemical disposal services .
Q. What synthetic methodologies are commonly employed for preparing benzoxazol-2-amine derivatives, including nitro-substituted analogs?
Methodological Answer:
- Microwave-Assisted Synthesis : A scalable method involves nBu4NI-catalyzed amination of benzoxazoles with tertiary amines using TBHP as an oxidant under microwave irradiation (e.g., 80°C for 3–6 hours). This approach improves reaction efficiency and yield .
- Column Chromatography : Purify crude products using silica gel chromatography with gradients of hexane/ethyl acetate (e.g., 3:1 ratio) to isolate target compounds .
- Precursor Modification : Introduce nitro groups via nitration of precursor benzoxazoles under controlled acidic conditions before amination .
Q. How is this compound characterized using spectroscopic techniques?
Methodological Answer:
- <sup>1</sup>H/<sup>13</sup>C NMR : Key signals include aromatic protons (δ 7.2–8.2 ppm) and tert-butyl groups (δ 1.4 ppm for -C(CH3)3). Nitro groups deshield adjacent protons, shifting signals downfield .
- HRMS : Confirm molecular weight with high-resolution mass spectrometry (e.g., [M+H]<sup>+</sup> ion at m/z 264.1 for C11H14N3O3) .
- IR Spectroscopy : Identify NH stretching (3200–3400 cm<sup>−1</sup>) and nitro group vibrations (~1520 cm<sup>−1</sup>) .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to improve yields of this compound?
Methodological Answer:
- Catalyst Screening : Test alternative catalysts (e.g., CuI or Pd-based systems) to enhance amination efficiency. For example, nBu4NI increases nucleophilicity in microwave-assisted reactions .
- Solvent Selection : Polar aprotic solvents like DMF or DMSO improve solubility of nitro intermediates. Avoid protic solvents to prevent side reactions .
- Temperature Control : Optimize microwave irradiation (e.g., 80–100°C) to balance reaction speed and decomposition risks. Lower temperatures may reduce byproducts like oxidized amines .
Q. How should discrepancies in spectroscopic data (e.g., NMR shifts) be addressed during characterization?
Methodological Answer:
- Cross-Validation : Compare experimental NMR data with computational predictions (DFT calculations) or literature analogs. For example, tert-butyl groups in similar compounds show consistent δ 1.4 ppm .
- Dynamic Effects : Consider rotational barriers in tert-butyl groups, which may cause splitting in <sup>13</sup>C NMR. Use variable-temperature NMR to resolve overlapping signals .
- Impurity Analysis : Perform LC-MS to detect trace byproducts (e.g., unreacted nitro precursors) that might distort spectral data .
Q. What strategies are effective for evaluating the biological activity of this compound derivatives?
Methodological Answer:
- Antitumor Screening : Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to assess cytotoxicity. Derivatives with electron-withdrawing groups (e.g., nitro) often show enhanced activity .
- Structure-Activity Relationship (SAR) : Synthesize analogs with varied substituents (e.g., halogen or methyl groups) to identify key pharmacophores. Compare IC50 values to map activity trends .
- Metabolic Pathway Analysis : Conduct metabolomics (e.g., LC-MS/MS) to study interactions with purine/pyrimidine pathways, a known target for benzoxazole derivatives .
Q. How can the environmental impact of this compound be mitigated during disposal?
Methodological Answer:
- Waste Segregation : Separate nitro-containing waste from general lab waste. Use amber glass containers to prevent photodegradation .
- Advanced Oxidation Processes (AOPs) : Treat aqueous waste with UV/H2O2 to degrade nitro groups into less toxic intermediates (e.g., NH3 or NO3<sup>−</sup>) .
- Collaboration with Specialized Services : Partner with certified waste management companies for incineration or chemical neutralization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
